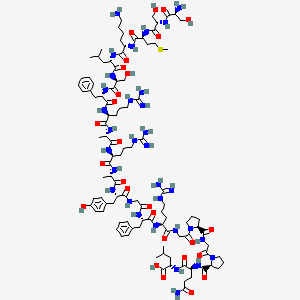
Cytosine-5,6-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytosine-5,6-d2 is an artificially synthesized molecule, which is a modified form of the naturally occurring nucleoside cytosine. It is used in scientific research to study biochemical and physiological processes, as well as to develop new drugs and therapies. This molecule has become increasingly important in the field of biochemistry and molecular biology due to its ability to act as a substrate for various enzymes.
Scientific Research Applications
Cytosine-5,6-d2 is used in scientific research for a variety of purposes. It is used to study the biochemical and physiological processes of various organisms, as well as to develop new drugs and therapies. It is also used as a substrate for various enzymes, such as cytosine deaminase, and is used in the study of gene expression and epigenetic regulation. Additionally, it is used to study the structure and function of DNA and RNA.
Mechanism of Action
The mechanism of action of cytosine-5,6-d2 is not fully understood. However, it is believed to act as a substrate for various enzymes, such as cytosine deaminase, which can catalyze the conversion of cytosine into uracil. This process is important in the regulation of gene expression and epigenetic regulation. Additionally, it is believed to interact with other molecules, such as proteins, to form complexes that can regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a variety of effects on the body, including the regulation of gene expression, epigenetic regulation, and the control of cell growth and differentiation. Additionally, it is believed to be involved in the regulation of metabolic processes, such as the metabolism of carbohydrates and lipids.
Advantages and Limitations for Lab Experiments
The advantages of using cytosine-5,6-d2 in laboratory experiments include the fact that it is a relatively stable molecule, it is easy to synthesize, and it can be used as a substrate for various enzymes. Additionally, it is relatively inexpensive and can be used in a variety of experiments. The limitations of using this molecule in laboratory experiments include the fact that it is not widely available, it is difficult to store, and it can be toxic in high concentrations.
Future Directions
The future directions for cytosine-5,6-d2 are numerous. One potential future direction is to explore its potential role in the regulation of gene expression and epigenetic regulation. Additionally, there is potential to explore its potential role in the development of new drugs and therapies. Additionally, further research could be conducted to explore its potential role in the regulation of metabolic processes. Finally, further research could be conducted to explore its potential role in the study of DNA and RNA structure and function.
Synthesis Methods
Cytosine-5,6-d2 can be synthesized through a number of methods, including the direct synthesis from cytosine, the hydrolysis of cytosine-5,6-dCMP, and the enzymatic conversion of cytosine. In the direct synthesis method, the cytosine is reacted with a diol compound, such as 1,2-ethanediol, to form this compound. In the hydrolysis method, the cytosine-5,6-dCMP is hydrolyzed to form this compound. Finally, the enzymatic conversion method involves the use of an enzyme, such as cytosine deaminase, to convert the cytosine into this compound.
properties
IUPAC Name |
6-amino-4,5-dideuterio-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-QDNHWIQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(NC(=O)N=C1[2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)
